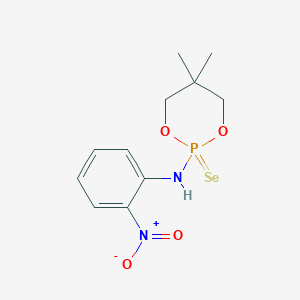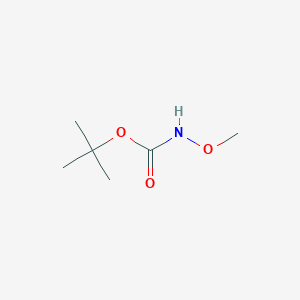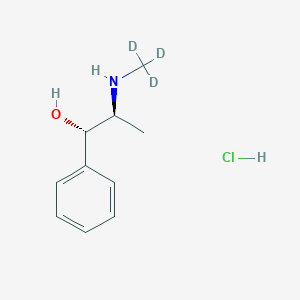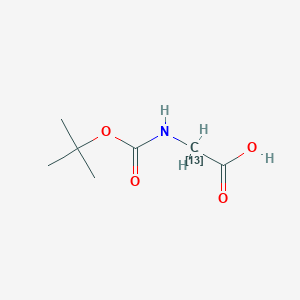
N-(叔丁氧羰基)甘氨酸-2-13C
描述
Synthesis Analysis
N-(tert-Butoxycarbonyl)glycine derivatives, including similar compounds, have been synthesized through various methods. For example, the synthesis of N-tert-butyloxycarbonyl-9-amino-4,5-diazafluorene-9-carboxylic acid methyl ester, a structurally related compound, involved acylation followed by N-protection (Mazaleyrat, Wakselman, Formaggio, Crisma, & Toniolo, 1999). Additionally, other N-tert-butoxycarbonyl protected amino acids have been synthesized for use in peptoid synthesis (Mouna, Nguyen, Rage, Xie, Nee, Mazaleyrat, & Wakselman, 1994).
Molecular Structure Analysis
The molecular structure of N-(tert-Butoxycarbonyl)glycine and its derivatives has been studied through various techniques. For instance, N-(tert-butoxycarbonyl)phenylalanyl-d-prolylglycine methyl ester monohydrate was designed to form a β-turn structure, as revealed by its crystal structure (Doi, Ichimiya, & Asano, 2007).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, particularly in peptide synthesis. For example, N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid was synthesized for use in the solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 1981).
Physical Properties Analysis
The physical properties of N-(tert-Butoxycarbonyl)glycine derivatives have been characterized using various analytical techniques. In one study, the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester was characterized by single-crystal X-ray diffraction and density functional theory (DFT) calculations (Ejsmont, Gajda, & Makowski, 2007).
Chemical Properties Analysis
The chemical properties of these compounds are closely linked to their roles in peptide synthesis and molecular interactions. For instance, the N-tert-butoxycarbonyl group has been used for the chemoselective transformation of amino protecting groups (Sakaitani & Ohfune, 1990).
科学研究应用
肽合成与分析
N-(叔丁氧羰基)甘氨酸-2-13C 用于肽化学,特别是用于肽和肽中间体的合成和分析。13C NMR 光谱对于监测氨基酸衍生物的合成特别有利,比如叔丁氧羰基天冬氨酸 β-叔丁基酯和二肽。该方法允许通过衍生物的光谱比较来识别天冬氨酸、甘氨酸残基的共振以及肽中重要保护基团的信号 (Voelter 等人,1972)。
肽核酸合成
特定肽核酸单体的合成涉及使用 N-(叔丁氧羰基)甘氨酸-2-13C。例如,N-[2-(芴甲氧羰基)氨基乙基]-N-[(2-N-(叔丁氧羰基)异胞嘧啶-5-基)乙酰]甘氨酸肽核酸单体的合成使用了该化合物。该单体与现有的寡聚化策略兼容,并且可以在温和的条件下脱保护 (Wojciechowski & Hudson, 2008)。
类肽合成
在类肽合成的领域,N-(叔丁氧羰基)甘氨酸-2-13C 在制备一系列 N-叔丁氧羰基化 N-烯丙基、N-炔丙基、N-苄基或支链 N-烷基甘氨酸中发挥着重要作用。这些化合物作为创建 N-烷基甘氨酸低聚物的有价值的构建模块,展示了该化学品在合成化学中的多功能性 (Mouna 等人,1994)。
晶体学和光谱学研究
N-(叔丁氧羰基)甘氨酸-2-13C 也用于晶体学和光谱学研究,以了解氨基酸及其衍生物的分子结构和键合模式。例如,N-(叔丁氧羰基)-l-丙氨酸的 X 射线结构和 IR 光谱与 N-(叔丁氧羰基)甘氨酸相比,提供了对这些分子的氢键模式和晶体堆积的见解 (Meervelt 等人,1995)。
安全和危害
“N-(tert-Butoxycarbonyl)glycine-2-13C” may be harmful in contact with skin and may cause eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
“N-(tert-Butoxycarbonyl)glycine-2-13C” has been developed as a building block for peptide ubiquitination, which is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling . It has potential applications in the synthesis of tripeptide H-Gly-Pro-Glu-OH, analogs of neuroprotective drugs .
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPJIFMKZZEXLR-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583858 | |
| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)glycine-2-13C | |
CAS RN |
145143-02-8 | |
| Record name | N-(tert-Butoxycarbonyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145143-02-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



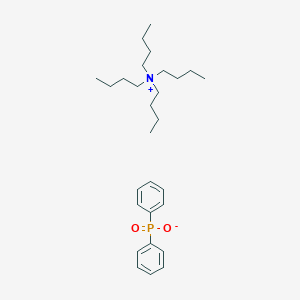
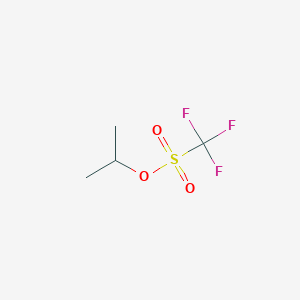

![[[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B56950.png)
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)

![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
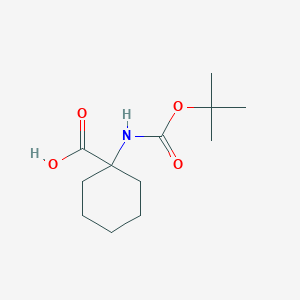
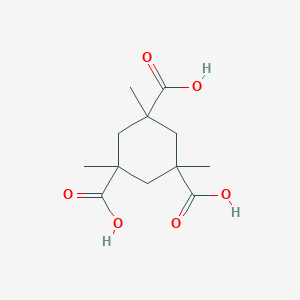
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
